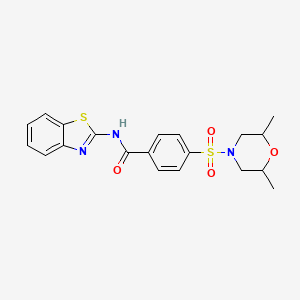

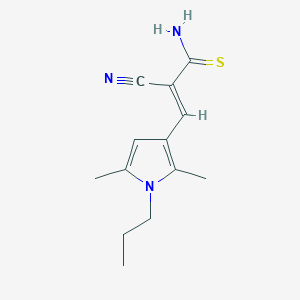

![molecular formula C24H20N2O3S B2982040 1-Benzyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 400081-76-7](/img/structure/B2982040.png)

1-Benzyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring and a thiazolidine ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazolidine is a heterocyclic compound that contains a four-membered ring with a sulfur atom, a nitrogen atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution at the C3 position and nucleophilic substitution at the nitrogen atom . Thiazolidines can participate in reactions such as ring-opening, oxidation, and reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

Improved Synthesis Techniques

Research has focused on developing improved synthesis techniques for spiro[indoline-3,2'-thiazolidine]-diones, which are crucial for their application in pharmaceuticals and materials science. For instance, studies have demonstrated the use of microwave irradiation to synthesize trifluoromethyl substituted 3-spiro indolines and 3-indolyimines, offering advantages such as reduced reaction times, higher yields, and improved purity compared to traditional methods (Dandia, Saha, & Shivpuri, 1997).

Anticancer and Antileukemic Activity

Spiro[indoline-3,2'-thiazolidine]-diones have been explored for their potential antileukemic activity. Synthesis and evaluation of these compounds have shown promising results in leukemia screen tests, highlighting their potential as therapeutic agents for cancer treatment (Rajopadhye & Popp, 1987).

Antimicrobial and Antifungal Activities

These compounds have been studied for their antimicrobial and antifungal properties, with research indicating enhanced activities upon modification of their structures. This suggests their utility in developing new antimicrobial agents for combating resistant strains of bacteria and fungi (Dandia, Kaur, & Singh, 1993).

Corrosion Inhibition

In materials science, spiro[indoline-3,2'-thiazolidine]-diones have been evaluated for their corrosion inhibition performance on steel surfaces in acidic environments. This application is significant for protecting industrial machinery and infrastructure from corrosive damage, with studies showing that these compounds can effectively inhibit corrosion, adhering to surfaces and forming protective layers (Yadav, Sarkar, & Purkait, 2015).

Anticonvulsant Screening

The potential anticonvulsant properties of spiro[indoline-3,2'-thiazolidine]-diones have also been explored. Research indicates that modifications to the compound structure could lead to derivatives with significant anticonvulsant activities, offering a pathway to new treatments for epilepsy and related conditions (Rajopadhye & Popp, 1984).

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many indole derivatives have been found to exhibit diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety information before handling or working with new compounds .

Orientations Futures

The future directions for research on a compound like this could be vast, given the wide range of biological activities exhibited by indole derivatives . Potential areas of interest could include further exploration of its pharmacological activities, modifications to improve its properties or activity, and investigation of its mechanism of action .

Propriétés

IUPAC Name |

1'-benzyl-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c1-29-19-13-11-18(12-14-19)26-22(27)16-30-24(26)20-9-5-6-10-21(20)25(23(24)28)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXVBXCSXXTSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

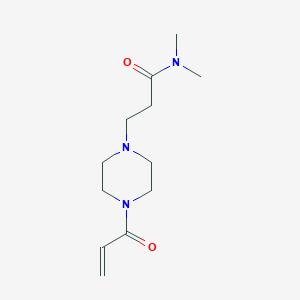

![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)

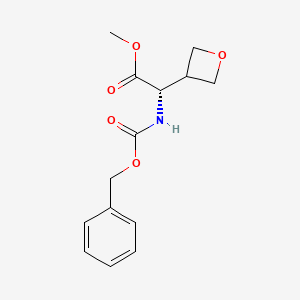

![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2981960.png)

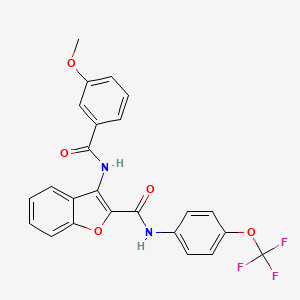

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2981966.png)

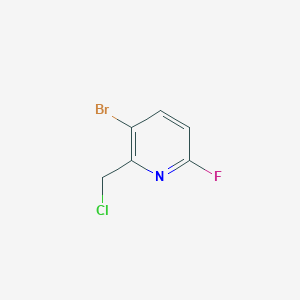

![(E)-3-(dimethylamino)-2-{[2-(3-ethoxyphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2981968.png)

![8-(2-((4-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2981969.png)

![N1-(3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981974.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2981977.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2981978.png)